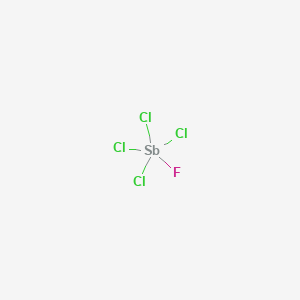
Thallium(III) chloride
描述
Synthesis Analysis
Thallium(III) chloride can be synthesized by chlorination of thallium(I) halides in solution, leading to the formation of crystalline compounds when mixed with acetonitrile or dimethylsulfoxide (DMSO). This process has been thoroughly examined, revealing insights into the chemical behavior and structural characteristics of thallium(III) chloride solutions and solvates (Asadi et al., 2009).
Molecular Structure Analysis
The molecular structure of thallium(III) chloride has been elucidated through various spectroscopic and structural analysis techniques. Studies have demonstrated that thallium(III) chloride forms complexes with different coordination geometries, including trigonal bipyramidal and octahedral arrangements, depending on the ligands involved (Carmalt et al., 1996). The interaction with dimethylsulfoxide (DMSO) and other organic solvents provides valuable information on the versatility and adaptability of thallium(III) chloride in forming coordination complexes.
Chemical Reactions and Properties
Thallium(III) chloride acts as an efficient catalyst in acylation reactions, facilitating the transformation of alcohols, phenols, and thiols under solvent-free conditions, showcasing its potential in organic synthesis (Kadam & Kim, 2008). Additionally, its role in the selective extraction of thallium(III) ions in the presence of other metal ions highlights its specificity and utility in separation processes (Chung et al., 2003).
Physical Properties Analysis
Investigations into the physical properties of thallium(III) chloride, including its behavior in various solvents and the formation of solvated species, provide insights into its solubility, stability, and interaction with light. The complexation with DMSO and acetonitrile, for instance, has been thoroughly examined, revealing the formation of solvated species with distinct spectroscopic signatures (Asadi et al., 2009).
Chemical Properties Analysis
The chemical properties of thallium(III) chloride, including its reactivity, catalytic capabilities, and interactions with organic and inorganic ligands, have been extensively studied. Its ability to catalyze various organic transformations and form stable complexes with ligands such as DMSO highlights its chemical versatility and importance in synthetic chemistry (Kadam & Kim, 2008).
科学研究应用
Genetic Toxicology of Thallium
Thallium compounds, including Thallium(III) chloride, are known for their toxicity, affecting both eukaryotic and prokaryotic cells. Research has focused on the mutagenic, genotoxic, and cytotoxic effects of thallium, revealing its high toxicity and potential to mimic or inhibit the action of potassium and other metal cations within cells. Despite limited studies directly focusing on Thallium(III) chloride, the general toxicology of thallium compounds provides insights into their hazardous nature and the need for careful handling in scientific applications (Rodríguez Mercado & Altamirano-Lozano, 2013).
Thallium Pollution and Removal Technologies
In environmental science, the focus has been on the removal of thallium from water sources, with research exploring various treatment technologies. Thallium contamination, particularly from industrial activities, poses significant health risks, and advanced removal methods, including adsorption and microbial fuel cells, are under investigation. These studies highlight the urgency in developing efficient, cost-effective technologies to mitigate thallium pollution for environmental protection and public health (Liu et al., 2019).
Environmental Exposure and Remediation Efforts
Further research has addressed environmental exposure to thallium, including Thallium(III) chloride, and the effectiveness of remediation strategies. The highly toxic nature of thallium compounds necessitates ongoing efforts to understand exposure pathways and develop remediation techniques that can be applied to contaminated soils and waterways. Biochar utilization, for instance, represents a promising approach for remediating thallium-contaminated agricultural soils, offering a sustainable method to reduce the ecological and health risks associated with thallium exposure (Luo et al., 2020).
安全和危害
Thallium(III) chloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
trichlorothallane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Tl/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZHUTMWYRHVJB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Tl](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TlCl3, Cl3Tl | |
| Record name | thallium(III) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thallium(III)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thallium(III) chloride | |
CAS RN |
13453-32-2 | |
| Record name | Thallium chloride (TlCl3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13453-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallium chloride (TlCl3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thallium chloride (TlCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thallium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)